![molecular formula C16H23NO6 B571650 (3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol D-(-)-Mandelate CAS No. 1392909-30-6](/img/no-structure.png)
(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol D-(-)-Mandelate
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Description
“(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol” is a chemical compound with the molecular formula C8H15NO3 . It is a tetrahydro compound with a cyclopenta-dioxol ring structure .
Synthesis Analysis
The synthesis of this compound is related to the synthesis of Ticagrelor, a platelet aggregation inhibitor . The process involves the reaction of 4,6-dichloro-5-nitro-2-(propylthio)-pyrimidine (CLIN) and 3aR-(3a,4,6,6a)-6-Amino-tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol (AMAL) in the presence of diisopropyl ethyl amine .Molecular Structure Analysis
The molecular structure of this compound includes a cyclopenta-dioxol ring with two methyl groups and an amino group attached .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of CLIN and AMAL, followed by reduction with Fe/AcOH .Physical And Chemical Properties Analysis
This compound has a molecular weight of 173.21 g/mol . It has 4 hydrogen bond acceptors and 3 hydrogen bond donors . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 288.0±40.0 °C at 760 mmHg, and a flash point of 128.0±27.3 °C .Scientific Research Applications
Cardiovascular Medicine and Antiplatelet Agents
- Ticagrelor Intermediate : This compound serves as an intermediate in the synthesis of ticagrelor, an antiplatelet medication used to prevent cardiovascular events in patients with acute coronary syndrome. Ticagrelor inhibits platelet aggregation by blocking the P2Y12 receptor, reducing the risk of heart attacks and strokes .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol D-(-)-Mandelate' involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-dimethyl-1,4-benzoquinone", "L-(-)-Mandelic acid", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon", "Hydrazine hydrate", "Sodium borohydride", "Acetic acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 2,3-dimethyl-1,4-benzoquinone with hydrogen gas and palladium on carbon catalyst to yield 2,3-dimethylhydroquinone", "Step 2: Protection of the hydroxyl group of 2,3-dimethylhydroquinone with acetic anhydride to yield 2,3-dimethyl-1,4-diaceoxybenzene", "Step 3: Conversion of 2,3-dimethyl-1,4-diaceoxybenzene to (3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol by reaction with hydrazine hydrate followed by sodium borohydride reduction", "Step 4: Resolution of (3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol with L-(-)-Mandelic acid in ethanol to yield (3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol D-(-)-Mandelate" ] } | |
CAS RN |
1392909-30-6 |
Product Name |
(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol D-(-)-Mandelate |
Molecular Formula |
C16H23NO6 |
Molecular Weight |
325.361 |
IUPAC Name |
(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;(2R)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C8H15NO3.C8H8O3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8;9-7(8(10)11)6-4-2-1-3-5-6/h4-7,10H,3,9H2,1-2H3;1-5,7,9H,(H,10,11)/t4-,5+,6+,7-;7-/m11/s1 |
InChI Key |
HDFQLVCBWCYPNB-AQYSRAANSA-N |
SMILES |
CC1(OC2C(CC(C2O1)O)N)C.C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
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